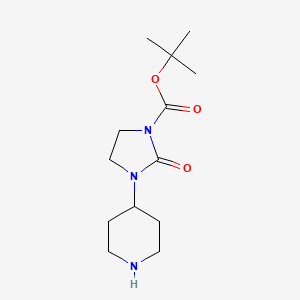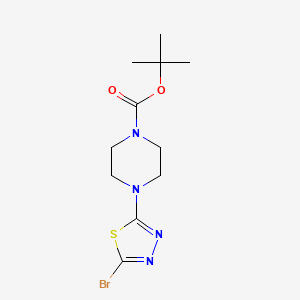
Tris(triphénylphosphine)nickel(0)
Vue d'ensemble
Description
Tris(triphenylphosphine)nickel(0) is a chemical compound synthesized by the reaction of an acetonitrile solution with nickel chloride and triphenylphosphine . It is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether .
Synthesis Analysis
The standard preparation of Tris(triphenylphosphine)nickel(0) involves the reduction of Nickel (II) Chloride with Zinc dust in the presence of Triphenylphosphine . Anhydrous NiCl2 was refluxed with PPh3 in acetonitrile for 1 hour. After cooling to room temperature, zinc dust was added and the mixture was stirred under nitrogen overnight .Chemical Reactions Analysis
Tris(triphenylphosphine)nickel(0) can be used to synthesize halides from alkene precursors and has been shown to react with radical species at the rate of 2.02 x 10 mol-1 dm3 s-1 . This compound is used for preparative reactions and kinetics experiments due to its zerovalent nature and high reaction rate .Physical And Chemical Properties Analysis
Tris(triphenylphosphine)nickel(0) has a molecular weight of 794.6 g/mol . It has a melting point of 124–126°C . It is soluble in toluene, benzene, DMF, DMA, Et2O, THF, HMPA .Applications De Recherche Scientifique
Catalyse dans les réactions de couplage
Tris(triphénylphosphine)nickel(0) sert de catalyseur dans les réactions de couplage impliquant des halogénures organiques et des composés organométalliques . Ces réactions sont fondamentales dans la création de molécules organiques complexes, essentielles dans les domaines pharmaceutique, agrochimique et de la science des matériaux.
Cyclooligomérisation des cumulènes
Le composé est utilisé dans la cyclooligomérisation des cumulènes . Ce processus est crucial pour la synthèse de composés cycliques et polycycliques, qui ont des applications allant de la science des matériaux aux molécules bioactives.
Hydrocyanation des alcènes et des alcynes
L'hydrocyanation est l'addition de cyanure d'hydrogène aux alcènes et aux alcynes, et Tris(triphénylphosphine)nickel(0) agit comme catalyseur pour cette réaction . Les nitriles résultants sont des intermédiaires importants dans la production de produits pharmaceutiques, de fibres synthétiques et de résines.
Dimérisation du styrène
Ce composé catalyse également la dimérisation du styrène . Le styrène dimérisé est un précurseur de divers polymères et résines industriels, soulignant son importance en chimie des polymères.
Études mécanistiques en catalyse au nickel
Tris(triphénylphosphine)nickel(0) est utilisé pour étudier les mécanismes de la catalyse au nickel, en particulier dans les réactions avec les halogénures organiques . Comprendre ces mécanismes est essentiel pour développer des procédés catalytiques plus efficaces et sélectifs.
Effets des ligands sur la réactivité
Les recherches impliquant Tris(triphénylphosphine)nickel(0) comprennent l'exploration des effets des ligands sur la réactivité et la sélectivité des réactions catalysées par le nickel . Cette connaissance est essentielle pour adapter les catalyseurs à des applications synthétiques spécifiques.
Mécanisme D'action
Target of Action
Tris(triphenylphosphine) nickel(0) primarily targets organic halides and organometallic compounds . These compounds play a crucial role in various chemical reactions, serving as the starting point for the formation of new bonds.
Mode of Action
The interaction of Tris(triphenylphosphine) nickel(0) with its targets involves the formation of radical species . This compound reacts with chlorides to form these radical species, which have been shown to produce stereochemical products under certain conditions .
Biochemical Pathways
The primary biochemical pathway affected by Tris(triphenylphosphine) nickel(0) is the coupling reactions of organic halides and organometallic compounds . Additionally, this compound is also involved in the cyclooligomerization of cumulenes . The downstream effects of these pathways include the formation of new chemical bonds and the synthesis of complex molecules.
Pharmacokinetics
It’s important to note that this compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether . This solubility profile can impact its bioavailability and distribution within a system.
Result of Action
The result of Tris(triphenylphosphine) nickel(0)'s action is the formation of new chemical bonds and the synthesis of complex molecules . By acting as a catalyst, it facilitates the coupling reactions of organic halides and organometallic compounds, leading to the production of stereochemical products .
Action Environment
The action of Tris(triphenylphosphine) nickel(0) can be influenced by various environmental factors. For instance, the presence of chlorides is necessary for the formation of radical species . Additionally, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .
Safety and Hazards
Tris(triphenylphosphine)nickel(0) is highly oxygen sensitive and special inert-atmosphere techniques must be used . It should be stored at 0°C . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
N,N-diphenylaniline;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15N.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJMRLVALBNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45N3Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733783 | |
| Record name | N,N-Diphenylaniline--nickel (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25136-46-3 | |
| Record name | N,N-Diphenylaniline--nickel (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tris(triphenylphosphine)nickel(0) interact with aryl halides, and what are the downstream effects?
A1: Tris(triphenylphosphine)nickel(0) undergoes oxidative addition with aryl halides (RC6H4X), a crucial step in various coupling reactions. [] This interaction involves the nickel center inserting itself into the carbon-halogen bond, forming a new organonickel species. This intermediate can then participate in further reactions, such as coupling with other molecules, enabling the formation of complex organic structures. Substituents on the aryl halide significantly influence the reaction rate, highlighting the importance of electronic effects in this process. []
Q2: What is the structural characterization of Tris(triphenylphosphine)nickel(0)?
A2: Tris(triphenylphosphine)nickel(0) is a coordination complex with the molecular formula Ni(P(C6H5)3)3 and a molecular weight of 588.27 g/mol. [] The 1H NMR spectrum in C6D6 exhibits multiplets at δ 7.67 and 7.13 ppm, corresponding to the phenyl protons of the triphenylphosphine ligands. The 31P NMR spectrum in C6D6 shows a signal at δ -22 ppm relative to (MeO)3PO, characteristic of the phosphorus atoms coordinated to the nickel center. []
Q3: Can you describe the catalytic properties and applications of Tris(triphenylphosphine)nickel(0)?
A3: Tris(triphenylphosphine)nickel(0) is a valuable catalyst in organic synthesis, particularly in coupling reactions. For instance, it efficiently catalyzes the coupling of bromoquinolines to produce biquinolines in high yields. [] The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps, showcasing the compound's ability to facilitate the formation of new carbon-carbon bonds.
Q4: What are the material compatibility and stability aspects of Tris(triphenylphosphine)nickel(0)?
A4: Tris(triphenylphosphine)nickel(0) is highly sensitive to oxygen and requires handling under inert atmosphere conditions using specialized techniques. [] It exhibits solubility in organic solvents like benzene, toluene, acetonitrile, and tetrahydrofuran. [] Storage at 0°C is recommended to maintain its stability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)





